1-(4-bromophenyl)-5-(3,5-difluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
1-(4-bromophenyl)-5-(3,5-difluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazolo[3,4-d]pyrimidin-4-one core, substituted with a 4-bromophenyl group and a 3,5-difluorobenzyl group, which contribute to its distinctive chemical behavior.
Preparation Methods
The synthesis of 1-(4-bromophenyl)-5-(3,5-difluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[3,4-d]pyrimidin-4-one core, followed by the introduction of the 4-bromophenyl and 3,5-difluorobenzyl groups through various substitution reactions. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-(4-bromophenyl)-5-(3,5-difluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the core structure.
Substitution: The bromine and fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-bromophenyl)-5-(3,5-difluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: It may be used in the development of new materials with specialized properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-5-(3,5-difluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
When compared to other similar compounds, 1-(4-bromophenyl)-5-(3,5-difluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one stands out due to its unique combination of substituents and the resulting chemical properties. Similar compounds include other pyrazolo[3,4-d]pyrimidin-4-one derivatives with different substituents, such as:
- 1-(4-chlorophenyl)-5-(3,5-dimethylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- 1-(4-fluorophenyl)-5-(3,5-dichlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical behavior and potential applications.
Properties
IUPAC Name |
1-(4-bromophenyl)-5-[(3,5-difluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrF2N4O/c19-12-1-3-15(4-2-12)25-17-16(8-23-25)18(26)24(10-22-17)9-11-5-13(20)7-14(21)6-11/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLRVFWYMGWEOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC(=C4)F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrF2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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